3-(Perfluoropentyl)propan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-(Perfluoropentyl)propan-1-ol involves the selective formation of propan-1-ol from propylene via a chemical looping approach. This method uses silver- and gold-based catalysts with SrFeO3−δ perovskite as a catalyst support . The reaction conditions typically involve passing propylene over the catalyst material at temperatures ranging from 260 to 300°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the chemical looping approach mentioned above could be adapted for larger-scale production, given its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoropentyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a secondary or tertiary alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted fluorinated compounds.
Scientific Research Applications
3-(Perfluoropentyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Perfluoropentyl)propan-1-ol involves its interaction with various molecular targets and pathways. The fluorinated chain can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol: Another fluorinated alcohol with similar properties.
3-(Perfluorooctyl)propan-1-ol: A compound with a longer fluorinated chain, offering different reactivity and applications.
Uniqueness
3-(Perfluoropentyl)propan-1-ol is unique due to its specific fluorinated chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and properties .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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